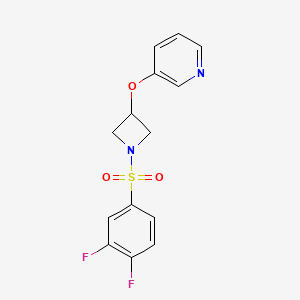![molecular formula C28H24N4O3S B2672281 2-((2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)硫)-3-(3-甲氧基苯基)-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮 CAS No. 536706-33-9](/img/structure/B2672281.png)
2-((2-(3,4-二氢喹啉-1(2H)-基)-2-氧代乙基)硫)-3-(3-甲氧基苯基)-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a 3,4-dihydroquinolin-1(2H)-yl group, a pyrimido[5,4-b]indol-4(5H)-one group, and a methoxyphenyl group. These groups are connected by a thioether and an oxoethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 3,4-dihydroquinolin-1(2H)-yl and pyrimido[5,4-b]indol-4(5H)-one cores, followed by the introduction of the thioether and oxoethyl groups. The methoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several ring structures and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group would contribute a bicyclic structure, while the pyrimido[5,4-b]indol-4(5H)-one group would contribute a tricyclic structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thioether group could be oxidized to a sulfoxide or sulfone, and the oxoethyl group could undergo nucleophilic substitution reactions .科学研究应用
化学结构与弱相互作用
所讨论的化合物是专注于化学结构及其分子间相互作用的研究的一部分。对类似化合物的研究表明,由弱 C-H…π (O-C) 氢键和 π-π 堆积稳定的异常稳定的分子间三明治样配合物的形成。这些相互作用影响化合物的结构排列和性质,这可能与理解指定化合物在不同环境中的行为有关 (Khrustalev 等,2008)。
合成和分子内环化
对结构相关化合物的研究强调了通过分子内环化过程合成嘧啶并[4,5-b]吲哚衍生物。这些方法已经导致了一系列具有材料科学和药理学潜在应用的新化合物。合成涉及关键步骤,例如酰基叠氮化物和异氰酸酯官能团的形成,导致目标环系统,突出了化合物在合成有机化学中的作用 (Kaptı 等,2016)。
抗氧化剂应用
对 4-羟基喹啉酮衍生物(一种结构相似的骨架)的研究表明了在润滑脂中潜在的抗氧化剂应用。合成的化合物被评估了其防止氧化的效率,其显著结果表明了该化合物在工业应用中具有相似的性质 (Hussein 等,2016)。
催化和功能化
该化合物可能与催化和功能化研究有关。涉及四氢异喹啉和异色满在铁和铜催化下的研究证明了此类化合物在吲哚基-四氢异喹啉的合成中的用途。这为探索所讨论的化合物作为有机合成中的催化剂或底物开辟了途径,扩展了其在材料科学和药物开发中的应用 (Ghobrial 等,2011)。
未来方向
属性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-35-20-11-6-10-19(16-20)32-27(34)26-25(21-12-3-4-13-22(21)29-26)30-28(32)36-17-24(33)31-15-7-9-18-8-2-5-14-23(18)31/h2-6,8,10-14,16,29H,7,9,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVIULSSWOQQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)
![5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2672200.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2672205.png)
![Tert-butyl 2-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azepan-4-yl]acetate](/img/structure/B2672207.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2672209.png)
![7-allyl-1-isopropyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2672212.png)


![N'-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]amino}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2672216.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2672217.png)
![(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2672219.png)
